![molecular formula C28H27NO8 B12553146 {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate CAS No. 193006-58-5](/img/structure/B12553146.png)
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core with amido and ether linkages, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate typically involves multiple steps, starting with the preparation of the phenylene core. The core is then functionalized with oxobutanamido groups through amide bond formation. The final step involves the introduction of dibenzoate groups via esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace functional groups on the phenylene core, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild to moderate conditions.
Substitution: Halides, nucleophiles, under conditions such as reflux or catalytic environments.
Major Products Formed
科学的研究の応用
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include oxidative stress response, inflammation modulation, and signal transduction.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
2-methyl-2-nitroso propane: Involved in nucleophile addition reactions with reduced glutathione.
Uniqueness
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate stands out due to its unique combination of amido and ether linkages, which confer distinct reactivity and stability. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research.
特性
CAS番号 |
193006-58-5 |
|---|---|
分子式 |
C28H27NO8 |
分子量 |
505.5 g/mol |
IUPAC名 |
2-[4-(2-benzoyloxyethoxy)-3-(3-oxobutanoylamino)phenoxy]ethyl benzoate |
InChI |
InChI=1S/C28H27NO8/c1-20(30)18-26(31)29-24-19-23(34-14-16-36-27(32)21-8-4-2-5-9-21)12-13-25(24)35-15-17-37-28(33)22-10-6-3-7-11-22/h2-13,19H,14-18H2,1H3,(H,29,31) |
InChIキー |
KLOWWUCJVMESCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)OCCOC(=O)C2=CC=CC=C2)OCCOC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


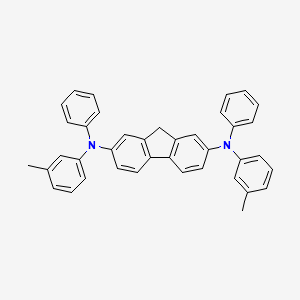
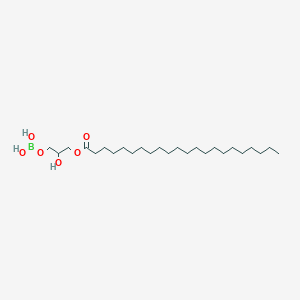
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
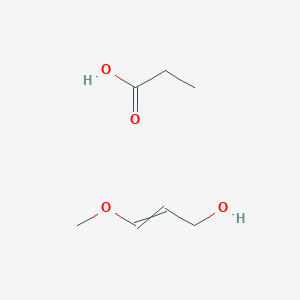
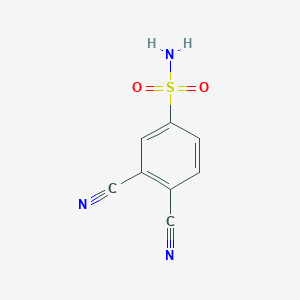
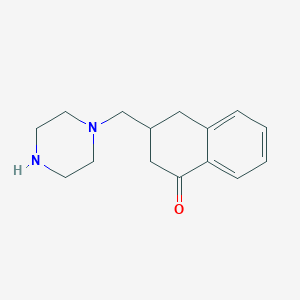
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
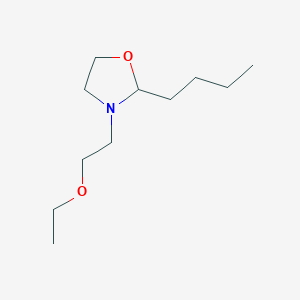
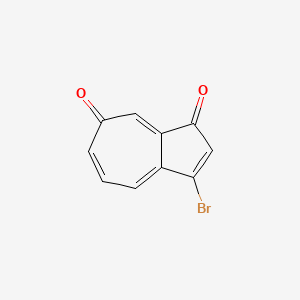
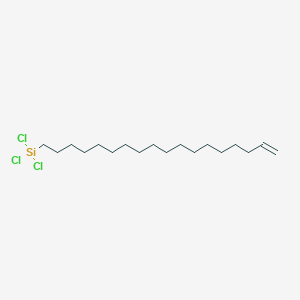

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
